molecular formula C19H22N2O3S B1677177 O-Demethyldeacetyldiltiazem CAS No. 84903-82-2

O-Demethyldeacetyldiltiazem

Cat. No. B1677177
CAS RN: 84903-82-2
M. Wt: 358.5 g/mol
InChI Key: QYKYTLTVPBXRNC-MSOLQXFVSA-N
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Description

O-Demethyldeacetyldiltiazem is one of the diltiazem metabolites in human plasma . It has a molecular formula of C19H22N2O3S .


Molecular Structure Analysis

The molecular structure of O-Demethyldeacetyldiltiazem can be analyzed using various techniques. The molecular formula is C19H22N2O3S, and the average mass is 358.455 Da .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • High-Performance Liquid Chromatography Method : A study by Hussain et al. (1992) developed a high-performance liquid chromatographic technique for determining diltiazem and its metabolites, including O-Demethyldeacetyldiltiazem, in human plasma. This method is crucial for studying the pharmacokinetics of diltiazem and its metabolites in patients undergoing therapy (Hussain et al., 1992).

  • Stability in Blood Samples : Bonnefous et al. (1992) investigated the stability of diltiazem and its metabolites, including O-Demethyldeacetyldiltiazem, in blood samples from patients under chronic diltiazem therapy. This research is significant for accurate determination of these compounds in clinical settings (Bonnefous et al., 1992).

  • Influence of CYP2D6 on Metabolism : Molden et al. (2000) found that the enzyme CYP2D6 is involved in O-demethylation of diltiazem, indicating the importance of this enzyme in the metabolism of O-Demethyldeacetyldiltiazem. This discovery has implications for understanding individual variations in the metabolism of diltiazem and its metabolites (Molden et al., 2000).

Clinical Implications

  • Pharmacokinetic Variability : A study by Molden et al. (2002) on the pharmacokinetics of diltiazem and its metabolites, including O-Demethyldeacetyldiltiazem, highlighted the role of CYP2D6 genotype in determining individual responses to the drug. This research is vital for personalized medicine and understanding patient-specific drug metabolism (Molden et al., 2002).

  • , suggesting a potential interaction with the metabolism of O-Demethyldeacetyldiltiazem. Understanding these interactions is crucial for predicting drug responses and avoiding adverse drug interactions (Jacolot et al., 1991).

Drug Development and Testing

  • Species Differences in Metabolism : Kurokawa et al. (2015) investigated species differences in tissue diltiazem deacetylation, identifying Ces2a as a rat-specific diltiazem deacetylase. This research is significant for understanding the species-specific pharmacokinetic differences and for the development of animal models in drug testing (Kurokawa et al., 2015).

Epigenetic Implications in Cancer Treatment

  • Epigenetic Targeting in Cancer Therapy : The study by Jost and Galm (2007) discusses the clinical application of epigenetic modifications in cancer treatment, highlighting the role of demethylation and histone acetylation. While not directly linked to O-Demethyldeacetyldiltiazem, this research provides a broader context for understanding the potential of epigenetic therapy in cancer, which could include investigations into the role of demethylated compounds (Jost & Galm, 2007).

properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKYTLTVPBXRNC-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyldeacetyldiltiazem

CAS RN

84903-82-2
Record name O-Demethyldeacetyldiltiazem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084903822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DEMETHYLDEACETYLDILTIAZEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWM585056U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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O-Demethyldeacetyldiltiazem
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Citations

For This Compound
4
Citations
MD Hussain, YK Tam, BA Finegan, RT Coutts - Journal of Chromatography …, 1992 - Elsevier
… The other two known but unreported metabolites in human, O-demethyldeacetyldiltiazem and N,O-didemethyldeacetyldiltiazem, were found in the plasma of all three patients. …
Number of citations: 19 www.sciencedirect.com
P Höglund, LG Nilsson - Ther Drug Monit, 1989 - journals.lww.com
… The O-demethylated metabolites Odemethyldeacetyldiltiazem (M,) and N, Odidemethyldeacetyldiltiazem (M,) can be excluded because these elute much earlier than M, in the type of …
Number of citations: 18 journals.lww.com
MD Hussain, YK Tam, MR Gray, RT Coutts - Drug metabolism and …, 1994 - Citeseer
The effect of several tertiary amines, which are known enzyme inhibitors, on the disposition of diltiazem(DZ) was evaluated using a single-pass Isolated rat liver perfusion system. …
Number of citations: 7 citeseerx.ist.psu.edu
TJ Larson - 1994 - era.library.ualberta.ca
I would like to thank everyone who has helped me to achiev e the almost impossible goal of completing this thesis and obtaining the M. Sc. degrcc. Without the love and support of those …
Number of citations: 1 era.library.ualberta.ca

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